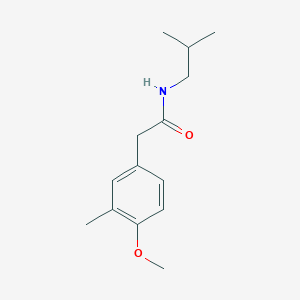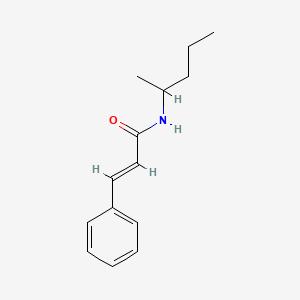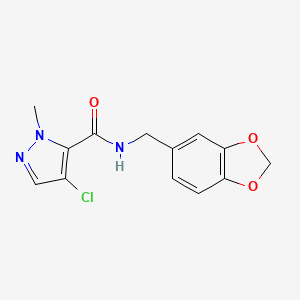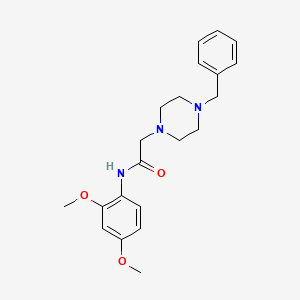
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as IBMPFD, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. IBMPFD is a member of the phenylacetamide family of compounds and is known for its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide is complex and not fully understood. However, it is believed that this compound modulates the activity of certain receptors in the brain by binding to allosteric sites on these receptors. This binding alters the conformation of the receptor, leading to changes in receptor activity and downstream signaling pathways. The exact mechanism of action of this compound is an area of active research and is the subject of ongoing investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also not fully understood. However, it has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and downstream signaling pathways. These changes are believed to be responsible for the cognitive-enhancing effects of this compound observed in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide in lab experiments is its ability to modulate the activity of certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological processes. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to modulate the activity of other receptors in addition to the NMDA receptor and the alpha-7 nicotinic acetylcholine receptor, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is the development of more selective compounds that target specific receptors in the brain. This would allow for more precise modulation of receptor activity and could lead to the development of more effective treatments for neurological disorders. Additionally, further investigation into the mechanism of action of this compound is needed to fully understand its effects on receptor activity and downstream signaling pathways. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, as most of the research to date has been conducted in animal models.
Synthesis Methods
The synthesis of N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide can be achieved through a multistep process that involves the reaction of 4-methoxy-3-methylphenylacetic acid with isobutylamine. The resulting product is then subjected to a series of purification steps to obtain a pure form of this compound. The synthesis method for this compound has been well-documented in the scientific literature and is considered to be both reliable and efficient.
Scientific Research Applications
N-isobutyl-2-(4-methoxy-3-methylphenyl)acetamide has been the subject of a significant amount of scientific research in recent years due to its potential for use in the treatment of various neurological disorders. Specifically, this compound has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor. These receptors are involved in a variety of neurological processes, including learning and memory, and their modulation by this compound has the potential to improve cognitive function in individuals with neurological disorders.
properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-15-14(16)8-12-5-6-13(17-4)11(3)7-12/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAUAOMJGSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5325791.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5325798.png)
![N'-[4-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5325808.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5325833.png)
![1-(2-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5325834.png)

![7-(2,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5325851.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5325856.png)

![4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325876.png)
![1-(4-chlorophenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5325877.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)
